5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of an amino group, a tert-butoxy group, and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridinone derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The dihydropyridinone ring can participate in various biochemical pathways, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one: Unique due to the presence of both an amino group and a tert-butoxy group.
5-Amino-1-methyl-1,2-dihydropyridin-2-one: Lacks the tert-butoxy group, resulting in different chemical properties.
5-Amino-1-[(tert-butoxy)ethyl]-1,2-dihydropyridin-2-one: Contains an ethyl group instead of a methyl group, affecting its reactivity and applications.
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-amino-1-[(2-methylpropan-2-yl)oxymethyl]pyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-7-12-6-8(11)4-5-9(12)13/h4-6H,7,11H2,1-3H3 |
InChI Key |
RRDHKGFSQFOQQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.